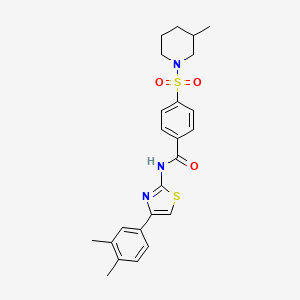

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

Description

N-(4-(3,4-Dimethylphenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic small molecule featuring a thiazole core substituted with a 3,4-dimethylphenyl group at the 4-position and a benzamide moiety at the 2-position. The benzamide is further modified with a sulfonyl group linked to a 3-methylpiperidine ring. The compound’s synthesis and characterization would likely involve standard techniques such as NMR, HRMS, and elemental analysis, as seen in analogous benzamide derivatives .

Properties

IUPAC Name |

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O3S2/c1-16-5-4-12-27(14-16)32(29,30)21-10-8-19(9-11-21)23(28)26-24-25-22(15-31-24)20-7-6-17(2)18(3)13-20/h6-11,13,15-16H,4-5,12,14H2,1-3H3,(H,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDBXRWRZKFPSNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C19H24N2O2S

- Molecular Weight : 348.47 g/mol

- CAS Number : 660837-08-1

The presence of a thiazole ring and a sulfonamide group suggests potential interactions with biological targets such as enzymes and receptors.

Research indicates that N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide may exert its biological effects through several mechanisms:

- Inhibition of Microtubule Dynamics : The compound has been shown to disrupt microtubule formation, which is critical for cell division and intracellular transport. This action is particularly relevant in cancer therapy, where inhibiting cell proliferation is desired .

- Modulation of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular metabolism .

- Receptor Binding : The piperidine moiety may facilitate binding to various neurotransmitter receptors, influencing neurological pathways and providing insights into its potential use in treating neurodegenerative diseases .

Anticancer Activity

Several studies have explored the anticancer properties of this compound:

- In Vitro Studies : In cell line assays, the compound exhibited cytotoxic effects against various cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values ranged from 5 to 15 µM, indicating significant potency .

- Mechanistic Insights : The compound induced apoptosis through both intrinsic and extrinsic pathways, as evidenced by increased caspase activity and PARP cleavage in treated cells .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown promise in modulating inflammatory responses:

- Cytokine Production : Treatment with N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

Neuroprotective Potential

Recent investigations have suggested neuroprotective effects:

- Neuroprotection in Animal Models : In rodent models of neurodegeneration, administration of the compound improved cognitive function and reduced markers of oxidative stress .

Study 1: Anticancer Efficacy

A study conducted on MCF-7 cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early apoptotic cells after 48 hours of treatment.

| Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 60 |

| 15 | 30 |

Study 2: Inflammation Modulation

In a model of lipopolysaccharide (LPS)-induced inflammation, the compound significantly reduced levels of TNF-alpha compared to control groups.

| Treatment Group | TNF-alpha (pg/mL) |

|---|---|

| Control | 150 |

| Compound (10 µM) | 80 |

| Compound (20 µM) | 50 |

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Thiazole Ring: The 3,4-dimethylphenyl group in the target compound contrasts with pyridinyl (e.g., 4e) or 2,5-dimethylphenyl (2D216) substituents. The bulk and electron-donating nature of dimethyl groups may enhance lipophilicity and receptor binding compared to pyridine-containing analogs .

Sulfonyl Group Modifications :

- The 3-methylpiperidinyl group in the target compound differs from piperazinyl (4e) or simple alkylsulfonyl () groups. Piperidine/piperazine rings influence solubility and membrane permeability, with 3-methylpiperidine offering steric constraints distinct from unsubstituted piperidine (2D216) .

- Ethylsulfonyl groups () lack the cyclic amine moiety, reducing conformational rigidity and possibly diminishing target affinity compared to piperidine-linked analogs.

Structural-Activity Relationship (SAR) Insights

- Pyridinyl substituents may confer polarity but reduce metabolic stability compared to aryl groups .

- Sulfonamide Linkers :

- Cyclic amines (piperidine/piperazine) improve conformational stability and may enhance target engagement compared to linear alkylsulfonyl groups.

- The 3-methyl group on piperidine in the target compound could mitigate off-target effects by reducing flexibility .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of this compound under varying catalytic and solvent conditions?

- Methodological Answer : Synthesis optimization involves testing catalysts (e.g., palladium, copper) and solvents (e.g., DMF, THF) under reflux conditions. For example, adjusting reaction temperatures (80–120°C) and monitoring progress via TLC can enhance yield. Column chromatography (chloroform:methanol, 3:1 v/v) and crystallization (dimethyl ether) are effective purification steps . Spectral validation (¹H/¹³C NMR, IR) ensures structural fidelity post-synthesis .

Q. What spectroscopic and chromatographic techniques are critical for confirming structural integrity?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks to aromatic protons (δ 7.2–8.0 ppm), sulfonyl groups (δ 3.1–3.5 ppm), and piperidinyl methyl groups (δ 1.2–1.5 ppm) .

- IR Spectroscopy : Confirm sulfonyl (S=O stretch at 1150–1300 cm⁻¹) and amide (C=O stretch at 1650–1700 cm⁻¹) functionalities .

- HPLC/MS : Assess purity (>95%) and molecular weight (e.g., ESI-MS m/z ~455.5 for analogous compounds) .

Q. How does the 3-methylpiperidinyl-sulfonyl moiety influence physicochemical properties?

- Methodological Answer : The sulfonyl group enhances hydrophilicity and hydrogen-bonding capacity, while the 3-methylpiperidinyl group contributes to metabolic stability. LogP calculations (via software like MarvinSketch) and solubility assays in PBS (pH 7.4) can quantify these effects .

Advanced Research Questions

Q. What computational strategies predict the compound’s binding affinity to target enzymes (e.g., kinases, proteases)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with active sites (e.g., ATP-binding pockets). For example, piperidinyl-sulfonyl groups may form hydrogen bonds with catalytic lysine residues .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity (IC₅₀) using regression analysis .

Q. How can researchers resolve contradictions in bioactivity data across in vitro and cell-based assays?

- Methodological Answer :

- Purity Verification : Re-test compound batches via HPLC to rule out impurities (>99% purity) .

- Assay Optimization : Standardize cell culture conditions (e.g., serum concentration, passage number) and validate target engagement via Western blotting or SPR .

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify confounding variables .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

- Methodological Answer :

- Rodent Models : Administer orally (10–50 mg/kg) and measure plasma half-life (t₁/₂) via LC-MS/MS. Monitor liver enzymes (ALT/AST) and histopathology for toxicity .

- Tissue Distribution : Radiolabel the compound (¹⁴C) and quantify accumulation in target tissues (e.g., tumors) using scintillation counting .

Q. How does the thiazole ring’s electronic profile modulate bioactivity in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Electron-Withdrawing Substituents : Introduce halogens (e.g., -Cl, -F) at the 4-position of the thiazole to enhance electrophilicity and target binding. Measure changes in IC₅₀ against control compounds .

- Steric Effects : Compare activity of 3,4-dimethylphenyl vs. 4-chlorophenyl analogs to assess steric tolerance in the active site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.